(R)-(-)-PK 11195 is a synthetic compound recognized primarily for its role as a radioligand in positron emission tomography (PET) imaging, particularly in studying neuroinflammation and glial activation in the human brain. It is classified as a selective ligand for the 18-kDa translocator protein, commonly referred to as the translocator protein or TSPO. This protein is implicated in various neurological disorders, making (R)-(-)-PK 11195 a valuable tool in both clinical and research settings.
(R)-(-)-PK 11195 was first synthesized in the early 1980s and has since been extensively utilized in neuroimaging studies. It falls under the category of benzodiazepine derivatives but is distinct due to its specific binding properties to TSPO. The compound has been used to visualize neuroinflammatory processes associated with conditions such as Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
The synthesis of (R)-(-)-PK 11195 involves several key steps:
This meticulous synthesis process allows for the production of (R)-(-)-PK 11195 with high specific activity, making it suitable for clinical applications.
(R)-(-)-PK 11195 has a complex molecular structure characterized by its unique arrangement of atoms. The compound's molecular formula is C_19H_21ClN_2O_2S, and its structure features:
The three-dimensional configuration of (R)-(-)-PK 11195 plays a crucial role in its binding affinity to TSPO[^4].
The chemical reactivity of (R)-(-)-PK 11195 can be analyzed through its interactions with various biological targets. Notably, the compound undergoes competitive binding with other ligands at the TSPO site, which can be quantitatively assessed using Scatchard analysis[^1].
In laboratory settings, (R)-(-)-PK 11195 can also be used to study the kinetics of receptor-ligand interactions by displacing other radioligands, allowing researchers to determine binding affinities and kinetic parameters[^2][^3].
The mechanism of action of (R)-(-)-PK 11195 involves its selective binding to TSPO located on the outer mitochondrial membrane. Upon binding, (R)-(-)-PK 11195 modulates various cellular processes associated with inflammation and apoptosis:
This mechanism underpins its utility in diagnosing and monitoring neurodegenerative diseases.
(R)-(-)-PK 11195 exhibits several notable physical and chemical properties:
These properties are essential for its application in PET imaging, where stability and solubility significantly impact imaging quality[^5].
(R)-(-)-PK 11195 has several significant applications in scientific research:
The Translocator Protein (18 kilodalton), formerly known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein predominantly localized to the outer mitochondrial membrane. It is ubiquitously expressed across multiple organ systems but demonstrates particularly significant pathophysiological relevance within the central nervous system. Under physiological conditions, constitutive Translocator Protein expression in neural tissue is relatively low, primarily restricted to ependymal cells, vascular endothelial cells, and specific neuronal subpopulations. However, during neuroinflammatory processes, Translocator Protein expression becomes markedly upregulated in activated microglia and reactive astrocytes, making it a sensitive biomarker for detecting central nervous system inflammation and injury [1] [4] [9].
The multifaceted biological functions of Translocator Protein encompass several critical mitochondrial processes. While historically implicated in cholesterol translocation for steroidogenesis, this role has been contested by genetic studies demonstrating preserved steroid hormone synthesis in Translocator Protein-deficient models. Contemporary research highlights its fundamental involvement in mitochondrial bioenergetics, including modulation of oxidative phosphorylation, regulation of reactive oxygen species production, and maintenance of mitochondrial membrane permeability. Translocator Protein forms a critical component of the mitochondrial permeability transition pore complex, interacting with voltage-dependent anion channel and adenine nucleotide translocator proteins to regulate calcium homeostasis and apoptosis initiation [1] [4].
In neuroinflammatory contexts, Translocator Protein serves as a crucial mediator bridging mitochondrial function with immune responses. Its expression correlates strongly with microglial activation states and pro-inflammatory signaling pathways. Upon microglial activation by pathological stimuli, Translocator Protein upregulation facilitates increased production of reactive oxygen species through interactions with NADPH oxidase enzymes, thereby amplifying inflammatory cascades. Additionally, Translocator Protein modulates key transcriptional regulators of inflammation, including nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1, establishing its position as a central regulator of neuroimmune responses across diverse neurological disorders including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury [4] [7] [9].
Table 1: Major Biological Functions of Translocator Protein in Neural Systems
Function Category | Specific Mechanisms | Pathophysiological Significance |
---|---|---|
Mitochondrial Regulation | Modulation of permeability transition pore opening, Regulation of reactive oxygen species production, Influence on oxidative phosphorylation | Impacts cellular survival/apoptosis decisions, Modulates oxidative stress in neurodegeneration |
Neuroimmune Modulation | Microglial activation biomarker, NADPH oxidase interaction, Pro-inflammatory signaling pathway regulation | Amplifies neuroinflammatory responses, Correlates with disease activity in multiple sclerosis and Alzheimer's disease |
Cellular Transport | Putative cholesterol transport across mitochondrial membranes, Heme precursor shuttling | Controversial role in neurosteroidogenesis, Potential influence on neuroprotective steroid production |
Metabolic Integration | Interaction with voltage-dependent anion channel, Regulation of mitochondrial-ER contact sites | Coordinates metabolic responses during cellular stress, Modulates energy metabolism in activated glia |
The discovery and development of PK 11195 [1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide] as a selective Translocator Protein ligand originated from pharmacological investigations into benzodiazepine receptor subtypes during the late 1970s. Initial autoradiographic studies using tritiated PK 11195 ([³H]PK 11195) in the 1980s revealed its high-affinity binding to peripheral benzodiazepine receptors distinct from central GABAergic receptors, with dissociation constants ranging from 1.4 nanomolar in rat brain tissue to 4.3-6.6 nanomolar in human brain tissue. These investigations established its specific binding to mitochondrial membranes and identified its enrichment in peripheral organs and neuroinflammatory cells [2] [3] [5].
The transition to positron emission tomography imaging necessitated carbon-11 radiolabeling, achieved through N-methylation of the desmethyl precursor using [¹¹C]iodomethane. This radiosynthesis yielded ¹¹C-PK 11195 with high radiochemical purity (>98%) and specific activity suitable for human administration (typically 98-2303 gigabecquerel per micromol). Early clinical applications focused on neurooncological imaging, exploiting Translocator Protein overexpression in glioma mitochondria. However, pioneering work in the 1990s demonstrated that increased ¹¹C-PK 11195 binding co-localized with activated microglia in neurodegenerative conditions rather than being restricted to neoplastic tissue, fundamentally redirecting its application toward neuroinflammation imaging [2] [5] [8].
The validation of (R)-(-)-PK 11195 as a neuroinflammatory biomarker involved meticulous correlation with postmortem histopathology. Seminal studies demonstrated increased [³H]PK 11195 binding in autopsied brain tissue from patients with multiple sclerosis, Alzheimer's disease, and ischemic stroke, which corresponded spatially with clusters of activated microglia and reactive astrocytes. Furthermore, in vivo positron emission tomography studies in animal models of neuroinflammation (e.g., experimental autoimmune encephalomyelitis, lipopolysaccharide-induced inflammation, and excitotoxic lesions) consistently demonstrated increased ¹¹C-PK 11195 signal that correlated with immunohistochemical markers of microglial activation and cytokine expression profiles, establishing its utility for tracking neuroinflammatory dynamics in living organisms [1] [8].
Table 2: Key Milestones in the Development of (R)-(-)-PK 11195
Year Range | Development Phase | Significant Advances |
---|---|---|
Late 1970s | Initial Discovery | Identification of PK 11195 as selective ligand for peripheral benzodiazepine receptors |
1980-1985 | In Vitro Characterization | Determination of nanomolar affinity via [³H]PK 11195 binding assays, Subcellular localization to mitochondrial membranes, Species-specific affinity differences documented |
Mid-1980s | Radiochemistry Development | Carbon-11 radiolabeling methods established using [¹¹C]iodomethane, Optimization of radiochemical purity and specific activity |
1990s | Neuroinflammatory Validation | Autoradiographic correlation with microglial activation in postmortem tissue, In vivo positron emission tomography validation in animal models of neurodegeneration |
2000-Present | Clinical Translation | Application across neurodegenerative, neuropsychiatric, and autoimmune disorders, Recognition as benchmark for second-generation tracer evaluation |
The PK 11195 molecule possesses a chiral center at the N-methyl substituent, yielding two enantiomeric forms: (R)-(-)-PK 11195 and (S)-(+)-PK 11195. Early pharmacological assessments revealed substantial differences in Translocator Protein binding affinity between these stereoisomers. Competitive binding assays demonstrated that the (R)-enantiomer exhibits approximately 30-fold higher affinity for Translocator Protein compared to its (S)-counterpart. This stereoselectivity was consistently observed across species, including rat, monkey, and human tissue preparations, indicating evolutionary conservation of the enantioselective binding pocket within the Translocator Protein structure [3] [5] [6].
The structural basis for this enantiomeric preference resides within the Translocator Protein binding cavity. The five transmembrane helices of Translocator Protein form a hydrophobic pocket where PK 11195 interacts primarily through its chlorophenyl and isoquinoline moieties. Molecular docking studies indicate that the (R)-enantiomer adopts a spatial configuration that optimizes complementary van der Waals contacts with residues from transmembrane domains 1, 2, and 5, particularly Val 26, Met 28, Ala 147, and Trp 142. In contrast, the (S)-enantiomer experiences steric hindrance and suboptimal hydrophobic interactions within this binding pocket, explaining its substantially reduced affinity. The critical importance of the Ala 147 residue for enantioselectivity was further highlighted by studies showing diminished stereoselectivity in the Ala147Thr polymorphic variant, where the amino acid substitution alters the binding cavity geometry [1] [6].
The practical implications of this enantiomeric specificity for neuroimaging are profound. Pharmacokinetic studies in primates demonstrated significantly higher brain uptake and specific binding of radiolabeled (R)-enantiomer compared to the (S)-form following intravenous administration. Positron emission tomography investigations confirmed that only ¹¹C-PK 11199 produces binding patterns consistent with known neuropathology, while the (S)-enantiomer exhibits predominantly nonspecific distribution. This enantioselectivity necessitated rigorous chiral separation techniques during radiopharmaceutical production to ensure imaging specificity. Consequently, all clinical positron emission tomography studies utilize exclusively the (R)-enantiomer, designated according to International Union of Pure and Applied Chemistry nomenclature as (R)-[¹¹C]PK 11195 to reflect its absolute configuration [3] [5].
Table 3: Comparative Properties of PK 11195 Enantiomers
Molecular Property | (R)-(-)-PK 11195 | (S)-(+)-PK 11195 |
---|---|---|
Translocator Protein Affinity (Kd) | 1.4-6.6 nanomolar (species-dependent) | Approximately 30-fold lower than (R)-isomer |
Binding Site Interactions | Optimal hydrophobic contacts with Val 26, Met 28, Ala 147, Trp 142 | Steric hindrance limiting deep insertion into binding pocket |
In Vivo Brain Uptake | High specific binding in Translocator Protein-rich regions | Predominantly nonspecific distribution |
Sensitivity to A147T Polymorphism | Moderate reduction in binding affinity | Markedly reduced discrimination between binding classes |
Diagnostic Utility | Validated for neuroinflammation imaging | No established diagnostic applications |
Beyond binding affinity differences, the enantiomers exhibit distinct pharmacological profiles in functional assays. The (R)-enantiomer potentiates mitochondrial permeability transition pore opening in response to calcium overload and modulates steroidogenesis in adrenocortical cell lines, while the (S)-enantiomer lacks these effects at equivalent concentrations. These functional disparities underscore that the stereoselective binding translates to divergent biological activities, further justifying the exclusive use of the biologically active (R)-enantiomer for both diagnostic applications and experimental investigations into Translocator Protein physiology [1] [6].
Despite the clear superiority of the (R)-enantiomer for Translocator Protein binding, it faces limitations as a positron emission tomography tracer, including moderate nonspecific binding, substantial plasma protein binding, and relatively low brain penetration. These limitations prompted development of second-generation tracers with improved pharmacokinetic properties. However, unlike these newer ligands, (R)-PK 11195 exhibits consistent binding affinity across all Translocator Protein Ala147Thr polymorphism variants (high-affinity binders, mixed-affinity binders, and low-affinity binders), providing a crucial advantage in clinical studies involving genetically diverse populations [5] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: